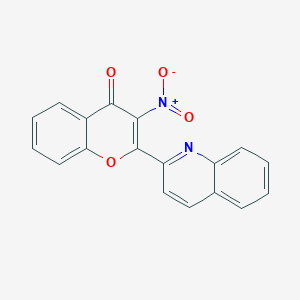
3-Nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one is a heterocyclic compound that combines the structural features of quinoline and chromone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the nitro group and the quinoline moiety imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chromone Formation: The chromone ring can be synthesized via the cyclization of o-hydroxyacetophenone derivatives with suitable reagents.
Coupling Reaction: The final step involves the coupling of the quinoline derivative with the chromone derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of 3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the quinoline nitrogen.
Oxidation: The chromone moiety can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 3-Amino-2-(quinolin-2-yl)-4H-chromen-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the chromone ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The biological activity of 3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in disease progression.
類似化合物との比較
Similar Compounds
2-(Quinolin-2-yl)-4H-chromen-4-one: Lacks the nitro group, resulting in different chemical and biological properties.
3-Amino-2-(quinolin-2-yl)-4H-chromen-4-one: The amino group imparts different reactivity and biological activity compared to the nitro group.
3-Nitro-2-(quinolin-2-yl)-4H-pyran-4-one: Similar structure but with a pyran ring instead of a chromone ring.
Uniqueness
The presence of both the nitro group and the quinoline moiety in 3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one makes it unique in terms of its chemical reactivity and potential biological activity. The combination of these structural features allows for a wide range of chemical modifications and applications in various fields.
特性
CAS番号 |
88685-90-9 |
|---|---|
分子式 |
C18H10N2O4 |
分子量 |
318.3 g/mol |
IUPAC名 |
3-nitro-2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C18H10N2O4/c21-17-12-6-2-4-8-15(12)24-18(16(17)20(22)23)14-10-9-11-5-1-3-7-13(11)19-14/h1-10H |
InChIキー |
QBVYKIXAJREZGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=O)C4=CC=CC=C4O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



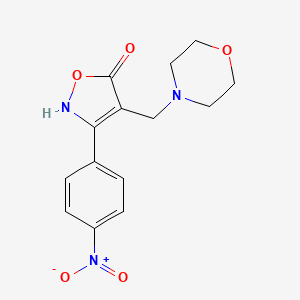

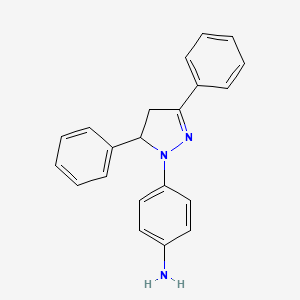
![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)

![Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
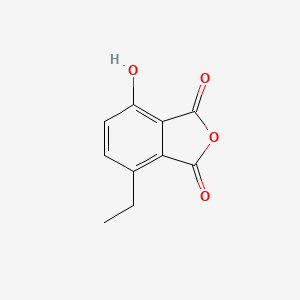
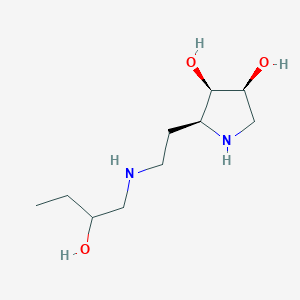

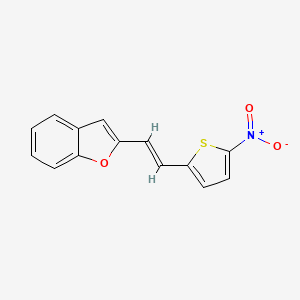
![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
